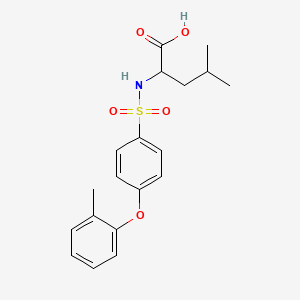![molecular formula C17H12F4N2O2 B2495577 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole CAS No. 1234342-17-6](/img/structure/B2495577.png)
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole selectively inhibits the activity of CK1δ by binding to the ATP-binding pocket of the kinase. This binding leads to a conformational change in the kinase, which inhibits its activity. CK1δ plays a crucial role in regulating circadian rhythms by phosphorylating clock proteins, and inhibition of CK1δ by 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can lead to alterations in the circadian rhythm.
Biochemical and Physiological Effects:
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to have unique biochemical and physiological effects. Studies have shown that 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can alter the circadian rhythm by inhibiting CK1δ activity, leading to changes in the expression of clock genes. Additionally, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ, making it a valuable tool for studying the molecular mechanisms underlying circadian rhythms. Additionally, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to exhibit low toxicity, making it safe for use in lab experiments. However, 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole research. One potential direction is the development of more efficient synthesis methods for 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole. Additionally, further studies are needed to explore the potential therapeutic applications of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in inflammatory diseases. Furthermore, the effects of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole on other biological processes, such as metabolism and cell cycle regulation, should be investigated to gain a better understanding of its potential applications in scientific research.
Synthesemethoden
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can be synthesized using various methods, including the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate and 4-fluoroaniline. Another method involves the reaction of 4-(difluoromethoxy)phenylhydrazine with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Both methods have been found to be effective in synthesizing 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole with high yields.
Wissenschaftliche Forschungsanwendungen
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can selectively inhibit the activity of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This inhibition can lead to alterations in the circadian rhythm, making 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole a potential tool for studying the molecular mechanisms underlying circadian rhythms.
Eigenschaften
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-10(2-6-12)14-9-15(23-22-14)11-3-7-13(8-4-11)25-17(20)21/h1-9,16-17H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOZEOZGHIUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

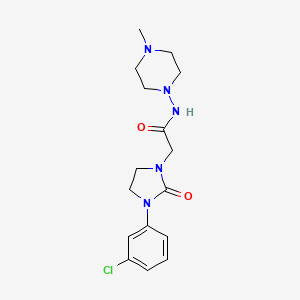
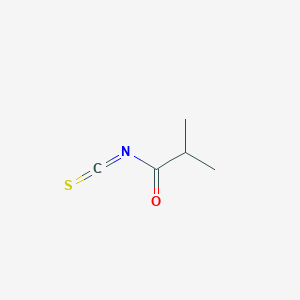


![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)
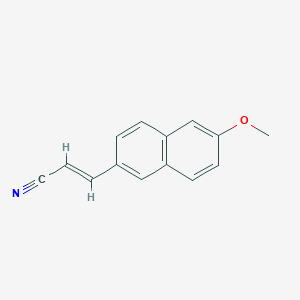


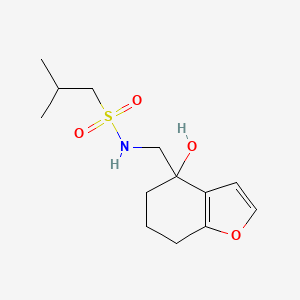
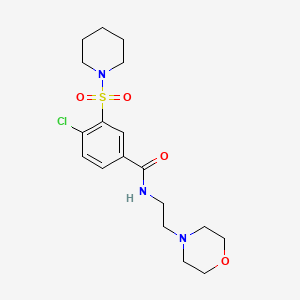
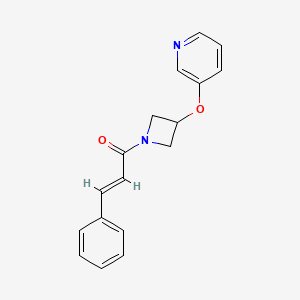
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)
